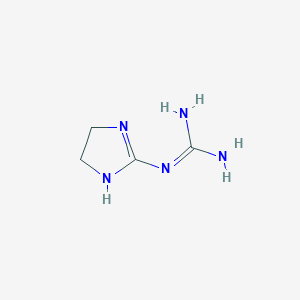

Guanidine, (4,5-dihydro-1H-imidazol-2-yl)-

Description

The compound Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is a bicyclic guanidine derivative characterized by a fused imidazoline ring system. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound is frequently integrated into larger molecules, such as N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (compound 3), which exhibits tautomerism and complex hydrogen-bonding networks in polar solvents like DMSO . Its synthesis typically involves mercury(II) chloride-mediated reactions with thiourea precursors and aniline, though alternative methods using Mukaiyama’s reagent (a 2-chloropyridinium salt) have been explored .

Properties

CAS No. |

76943-16-3 |

|---|---|

Molecular Formula |

C4H9N5 |

Molecular Weight |

127.15 g/mol |

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)guanidine |

InChI |

InChI=1S/C4H9N5/c5-3(6)9-4-7-1-2-8-4/h1-2H2,(H5,5,6,7,8,9) |

InChI Key |

FJISUHIGEMWUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of guanidine with suitable aldehydes or ketones in the presence of a catalyst to form the imidazole ring[_{{{CITATION{{{1{Synthesis of the Guanidine Derivative: N-{(7-(4,5-Dihydro-1H-imidazol ...[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The guanidine group participates in nucleophilic substitution, particularly in the presence of Lewis acids. For example:

-

Reaction with Aniline :

When reacted with aniline in anhydrous dimethylformamide (DMF) using HgCl₂ and triethylamine (Et₃N), the thiourea derivative of this guanidine undergoes substitution to form N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] triazol-3(5H)-ylidene)aminomethylene}benzamide. Mercury(II) chloride activates the thiourea carbon for nucleophilic attack, while Et₃N deprotonates the aniline .

Acylation and Alkylation

The primary and secondary amines in the guanidine and imidazoline rings react with acylating/alkylating agents:

-

Acylation with Benzoyl Isothiocyanate :

Forms N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] triazol-3(5H)-ylidene]carbamothioyl}benzamide under mild conditions (anhydrous DCM, room temperature) . -

Alkylation with Methyl Groups :

Methylation at the imidazoline nitrogen generates derivatives like 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine, confirmed by ¹H NMR (δ 3.47–3.60 ppm for imidazoline CH₂) .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions:

-

[3+2] Cycloaddition with Ynamides :

Gold-catalyzed reactions with ynamides yield fully substituted 4-aminoimidazoles, exploiting the electron-deficient imidazoline ring . -

Biginelli Reaction :

Participates in three-component reactions with β-ketoesters and aldehydes to form 2-imino-5-carboxy-3,4-dihydropyrimidines, a scaffold seen in alkaloids .

Oxidation and Redox Reactions

The imidazoline ring undergoes oxidation:

-

Formation of Imidazolinones :

Reacts with methylglyoxal (MG) to form (E)-1,1-dimethyl-2-(5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)guanidine, characterized by X-ray crystallography (CCDC 1445047) .

Metal Complexation

The guanidine nitrogen atoms act as ligands for transition metals:

-

Hg(II) Complexes :

Forms stable complexes during thiourea-to-guanidine conversions, with HgS precipitates observed post-reaction . -

Cu(II) Coordination :

Potential applications in catalysis, though CuSO₄ failed to activate thiourea in substitution reactions .

Multi-Component Reactions (MCRs)

The compound’s reactivity in MCRs is highlighted by:

-

Tethered Biginelli Reaction :

Combines with aldehydes and β-ketoesters to generate triazaacenaphthalenes, mimicking crambescidin alkaloid cores .

Mechanistic Insights

Scientific Research Applications

Guanidine derivatives, including Guanidine, (4,5-dihydro-1H-imidazol-2-yl)-, exhibit a wide range of biological activities and potential therapeutic applications. These applications span from neuroprotection and anti-inflammatory effects to uses in treating Alzheimer's disease, diabetes, and various autoimmune conditions .

Potential Therapeutic Applications

- Alpha-2 Receptor Agonist: 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile, a specific guanidine derivative, functions as a selective alpha-2 receptor agonist. This mechanism may be beneficial in treating conditions such as irritable bowel syndrome, migraine, chronic tension-type headache, ocular hypertension, muscle spasm, attention deficit hyperactivity disorder, anxiety, and Tourette's Syndrome .

- Neuroprotective Effects: N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate and similar compounds with the tetrahydrocyclopenta[d]imidazole scaffold have demonstrated neuroprotective effects by inhibiting JNK3 (c-Jun N-terminal kinase 3), a key factor in neuronal apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- Anti-inflammatory Properties: Quinazoline- and quinoline-containing guanidines have been identified as p56 tyrosine kinase inhibitors, inhibitors of T-cell activation and proliferation, and inhibitors of cytokine production. These properties suggest uses in treating autoimmune conditions such as transplant rejection, rheumatoid arthritis, inflammatory bowel disease, glomerulonephritis, lung sclerosis, multiple sclerosis, psoriasis, allergic asthma, insulin-dependent diabetes, and acute rejection of transplant organs .

- Antidiabetic and Antithrombotic Properties: Guanidine derivatives may improve insulin sensitivity and glucose uptake in muscle tissues, indicating their potential as antidiabetic agents. They may also prevent thrombosis through various biochemical pathways.

- Treatment of Aβ-related Pathologies: Thiazol-2-yl-guanidine containing compounds have been patented for preventing Aβ-related pathologies, such as Alzheimer's disease, Down’s syndrome, β-amyloid angiopathy, cerebral amyloid angiopathy, hereditary cerebral hemorrhage, mild cognitive impairment, memory loss, neurodegeneration, attention deficit symptoms associated with AD, dementia of mixed vascular and degenerative origin, pre-senile and senile dementia, dementia associated with Parkinson’s disease, progressive supranuclear palsy, or cortical basal degeneration .

Case Studies

- Neuroprotection in Alzheimer's Disease: Studies have shown that tetrahydrocyclopenta[d]imidazole scaffold derivatives significantly reduced neuronal cell death in models of Alzheimer's disease by inhibiting JNK3 activity. The IC50 values for these compounds ranged from 0.379 to 0.779 nM, indicating high potency.

- Myasthenia Gravis Treatment: Clinical observations have noted that guanidine derivatives can effectively alleviate symptoms in patients with myasthenic syndromes by improving neuromuscular transmission through acetylcholine release enhancement.

- Diabetes Management: Research indicates that guanidine compounds may improve insulin sensitivity and glucose uptake in muscle tissues, suggesting their utility as antidiabetic agents.

Anticancer Activity

Guanidine-based ligands and their complexes exhibit antiproliferative effects on various cell lines. The complexes effectively bind with DNA through electrostatic and H-bonding interactions and partial intercalation .

MTT Assay :

The antiproliferative effect of guanidine-based ligands was tested on PC3, BPH1, A549, and WI-38 cell lines using the MTT assay. Cells were exposed to the complex and its ligand at different concentrations for 24 hours. The percentage survival was calculated considering the untreated cells as 100% .

Other Applications and Properties

- Chemical Processes: Guanidine derivatives are used in chemical processes for making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its anhydrous monoacetate salt, which is valuable for large-scale synthesis .

- Guanidine in Pharmaceuticals: Guanidine is present in pharmaceuticals like streptomycin and has been developed for treating influenza neuraminidase inhibitors like zanamivir and peramivir .

Mechanism of Action

The mechanism by which Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sepimostat vs. Nafamostat

- Structural Differences: Sepimostat contains a 4,5-dihydro-1H-imidazol-2-ylamino group, while nafamostat features a guanidine group in the same position. Both share a (6-carbamimidoylnaphthalen-2-yl) benzoate core . Functional Impact:

- Sepimostat acts as an NMDA receptor channel blocker with a "foot-in-the-door" mechanism, similar to nafamostat.

Diarylamidines and Serine Protease Inhibitors

- Shared Features : Compounds like furamidine , diminazene , pentamidine , and DAPI share aromatic cores with terminal guanidine or amidine groups.

- Divergence : The imidazoline ring in Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- derivatives introduces a partially saturated ring, reducing planarity and possibly improving metabolic stability compared to fully aromatic diarylamidines .

Antiparasitic Agents

- Trypanosoma brucei Inhibitors: Derivatives such as 1 and 2 (N-phenylbenzamide bis(2-aminoimidazoline)) exploit the AT-rich DNA affinity of the kinetoplast. The imidazoline moiety enhances DNA minor-groove binding, achieving in vitro IC₅₀ values <1 μM and in vivo efficacy in murine models of Human African Trypanosomiasis .

- Antileishmanial Activity: 5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles show superior activity (IC₅₀ = 0.015 mM) against L. amazonensis compared to sulfonamide/bromide-modified analogs (IC₅₀ = 0.105 mM), highlighting the critical role of substituent optimization .

Tautomerism and Solvent Effects

Quantum chemical calculations (B3LYP/6-31G*) reveal two tautomers (3a and 3b) of the guanidine derivative in DMSO. Tautomer 3a (N-phenylcarbamimidoyl) is energetically favored over 3b (phenylamino methylene), with bond length variations (C1-N3: 1.31 Å in 3a vs. 1.35 Å in 3b) influencing electronic properties .

Hypoglycemic Agents

Cytotoxicity and Anticancer Potential

- Imidazo-Triazole Derivatives : Compounds like 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine exhibit cytotoxicity via DNA intercalation, with IC₅₀ values in the micromolar range against cancer cell lines .

Data Tables

Table 1: Key Structural and Functional Comparisons

Q & A

Basic: What are the established synthetic routes for Guanidine, (4,5-dihydro-1H-imidazol-2-yl)-, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of imidazole derivatives often involves cyclocondensation or multicomponent reactions. For example:

- Cyclocondensation : Ethylenediamine derivatives can react with nitriles or carbonyl compounds under reflux conditions. highlights the use of nanocatalysts (e.g., CuO nanoparticles) to improve efficiency, achieving yields >85% for imidazol-2-yl derivatives .

- Multicomponent Reactions : Aryl aldehydes, ammonium acetate, and substituted nitriles in ethanol under microwave irradiation yield imidazole derivatives with reduced reaction time (30–60 minutes) .

Optimization Tips : - Catalyst selection (e.g., nanocatalysts vs. traditional acids) significantly impacts yield.

- Solvent polarity and temperature control minimize side reactions (e.g., dimerization).

Basic: How is the structural characterization of Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- performed, and what key parameters are analyzed?

Methodological Answer:

- X-ray Crystallography : Critical for resolving bond lengths and angles. For example, reports a bond length of 1.32 Å for C=N in the imidazoline ring, with hydrogen-bonding networks stabilizing the crystal lattice .

- Spectroscopy :

Basic: What preliminary biological assays are used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate activity .

- Enzyme Inhibition : Spectrophotometric assays (e.g., for MAO-B or acetylcholinesterase) measure IC₅₀ values. notes selectivity for imidazoline-2 binding sites (I2BS) over MAO-B in PET tracer studies .

Advanced: How do hydrogen-bonding patterns in crystallography influence the compound’s stability and reactivity?

Methodological Answer:

- Graph Set Analysis : and highlight intermolecular N-H···N hydrogen bonds (graph set R₂²(8) ) that stabilize crystal packing. For example, in , a network of H-bonds (2.8–3.0 Å) enhances thermal stability up to 250°C .

- Impact on Reactivity : Strong H-bonding reduces electrophilicity at the guanidine moiety, slowing hydrolysis but enhancing metal-coordination potential .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for target specificity?

Methodological Answer:

- Substitution Patterns :

- Electron-withdrawing groups (e.g., -Cl) at the pyridine ring () increase binding affinity to α₂-adrenergic receptors (e.g., tizanidine derivatives) .

- Methyl groups on the imidazoline ring () improve metabolic stability by steric hindrance .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with blood-brain barrier permeability for CNS-targeted analogs .

Advanced: What mechanistic insights exist regarding its interaction with enzymes or proteins?

Methodological Answer:

- Binding Studies : Radioligand displacement assays (e.g., using ¹¹C-BU99008 in ) quantify affinity for I2BS (Kᵢ < 10 nM). Competitive binding with idazoxan confirms target specificity .

- Molecular Docking : The imidazoline ring forms π-π interactions with aromatic residues (e.g., Phe168 in MAO-B), while the guanidine group hydrogen-bonds with Asp173 .

Methodological: What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation. recommends desiccants to mitigate hygroscopic degradation .

- Handling : Use PPE (nitrile gloves, lab coat) and work in fume hoods. Avoid contact with strong acids/bases to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.